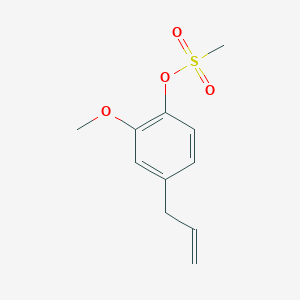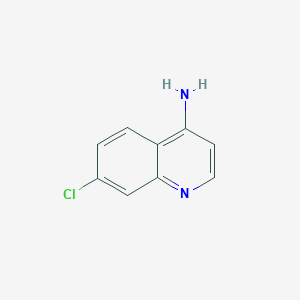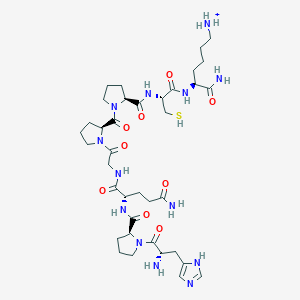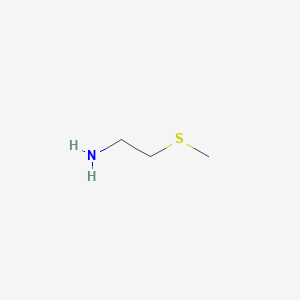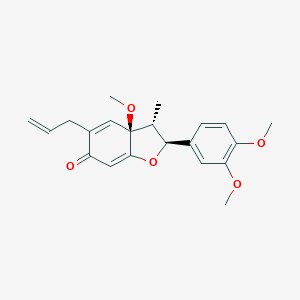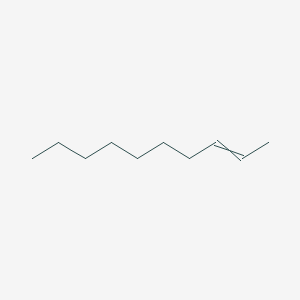
trans-2-Decene
Übersicht
Beschreibung
trans-2-Decene is an unsaturated hydrocarbon with a carbon-carbon double bond located at the second carbon atom in the chain. It is a member of the alkene family and has the molecular formula C10H20. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-2-Decene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-decanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Dehydrohalogenation of Alkyl Halides: Another method involves the elimination of hydrogen halide from 2-decyl halides using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of decane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Hydrogenation: The double bond can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Halogenation: this compound reacts with halogens like bromine or chlorine to form vicinal dihalides.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide across the double bond results in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Hydrogenation: Hydrogen gas, palladium on carbon catalyst.
Halogenation: Bromine, chlorine.
Hydrohalogenation: Hydrogen chloride, hydrogen bromide.
Major Products:
Oxidation: Epoxides, diols.
Hydrogenation: Decane.
Halogenation: Vicinal dihalides.
Hydrohalogenation: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
trans-2-Decene has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trans-2-Decene involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it reactive towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
cis-2-Decene: The “cis” isomer has hydrogen atoms on the same side of the double bond, resulting in a more bent structure.
1-Decene: An alkene with the double bond at the first carbon atom.
3-Decene: An alkene with the double bond at the third carbon atom.
Uniqueness: trans-2-Decene is unique due to its linear structure, which affects its physical properties and reactivity compared to its “cis” isomer and other positional isomers. The “trans” configuration results in a higher melting point and different reactivity patterns in chemical reactions.
Eigenschaften
IUPAC Name |
dec-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNMBTZOEVIJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860337 | |
| Record name | 2-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6816-17-7 | |
| Record name | 2-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

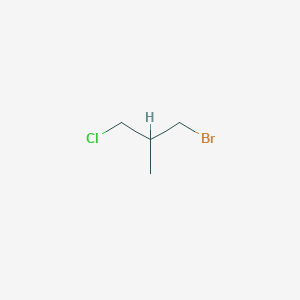
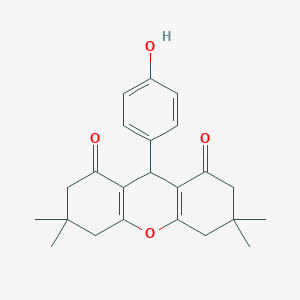
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
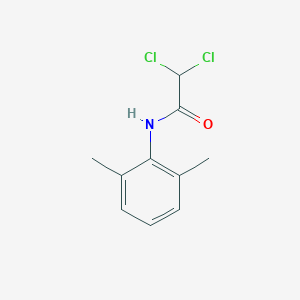
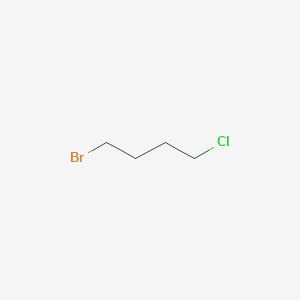
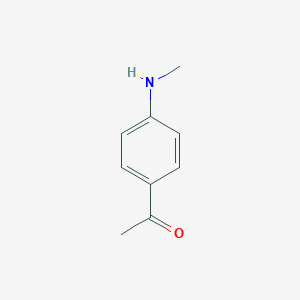

![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)
